

Cross-reactivity profiling of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

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Compound of Interest

Compound Name:	4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
Cat. No.:	B053712

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Navigating the Kinase Selectivity Landscape: A Comparative Analysis

Disclaimer: Due to the absence of publicly available cross-reactivity data for **4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine**, this guide utilizes the well-characterized multi-kinase inhibitors, Dasatinib and Staurosporine, as illustrative examples. This approach allows for a comprehensive demonstration of how to present and interpret cross-reactivity data for the target audience of researchers, scientists, and drug development professionals. The 1,3,4-thiadiazole scaffold, a related core structure, is a known feature in a number of kinase inhibitors, highlighting the relevance of this type of analysis for novel compounds.

Introduction to Cross-Reactivity Profiling

In the pursuit of targeted therapies, understanding a compound's interaction with a wide array of biological targets is paramount. Cross-reactivity profiling, particularly for kinase inhibitors, is a critical step in preclinical drug development. It helps to elucidate the on-target and off-target activities of a compound, which can predict potential therapeutic efficacy as well as adverse effects. A narrow spectrum of activity is often desired to minimize side effects, while in some cases, a broader spectrum can be advantageous, for instance, in targeting multiple nodes in a disease-related pathway.

This guide provides a comparative analysis of the cross-reactivity profiles of two well-known kinase inhibitors, Dasatinib and Staurosporine, to illustrate how such data is presented and interpreted.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity of Dasatinib and Staurosporine against a selection of kinases. The data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger inhibition. This format is commonly used in large-scale kinase screening panels.

Table 1: Kinase Inhibition Profile of Dasatinib (1 µM)

Kinase Family	Kinase Target	Percentage of Control (%)
Tyrosine Kinase	ABL1	0.2
Tyrosine Kinase	SRC	0.5
Tyrosine Kinase	LCK	0.6
Tyrosine Kinase	YES1	0.4
Tyrosine Kinase	FYN	0.7
Tyrosine Kinase	KIT	1.2
Tyrosine Kinase	PDGFR α	2.5
Tyrosine Kinase	PDGFR β	1.8
Ser/Thr Kinase	p38 α (MAPK14)	35.0
Ser/Thr Kinase	ROCK1	45.0
Ser/Thr Kinase	PIM1	80.0

Data is illustrative and compiled from publicly available kinase scan datasets for comparative purposes.

Table 2: Kinase Inhibition Profile of Staurosporine (1 µM)

Kinase Family	Kinase Target	Percentage of Control (%)
Ser/Thr Kinase	PKA	0.1
Ser/Thr Kinase	PKC α	0.3
Ser/Thr Kinase	CAMK2A	0.8
Ser/Thr Kinase	ROCK1	1.5
Tyrosine Kinase	FLT3	2.1
Tyrosine Kinase	RET	3.4
Tyrosine Kinase	SRC	5.2
Ser/Thr Kinase	CDK2	4.8
Ser/Thr Kinase	GSK3 β	6.1
Ser/Thr Kinase	p38 α (MAPK14)	7.5
Tyrosine Kinase	ABL1	10.2

Data is illustrative and compiled from publicly available kinome scan datasets for comparative purposes.

Experimental Protocols

The data presented in this guide is typically generated using high-throughput screening assays. Below are detailed methodologies for a common kinase screening assay.

Kinase Glo® Luminescent Kinase Assay

This assay determines kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.

Materials:

- Kinase of interest
- Substrate specific to the kinase

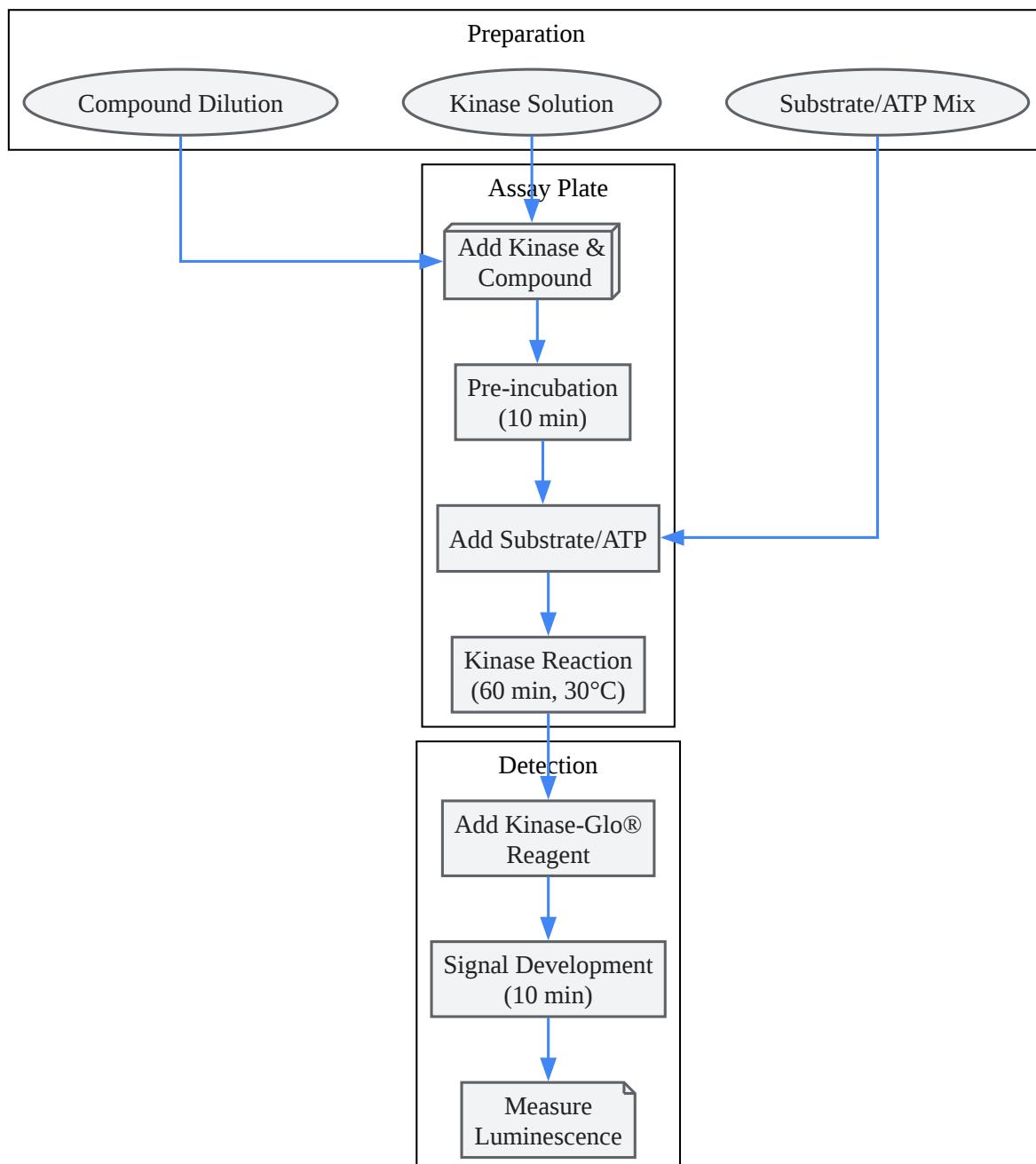
- Test compound (e.g., Dasatinib, Staurosporine)
- ATP
- Kinase-Glo® Reagent
- Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates

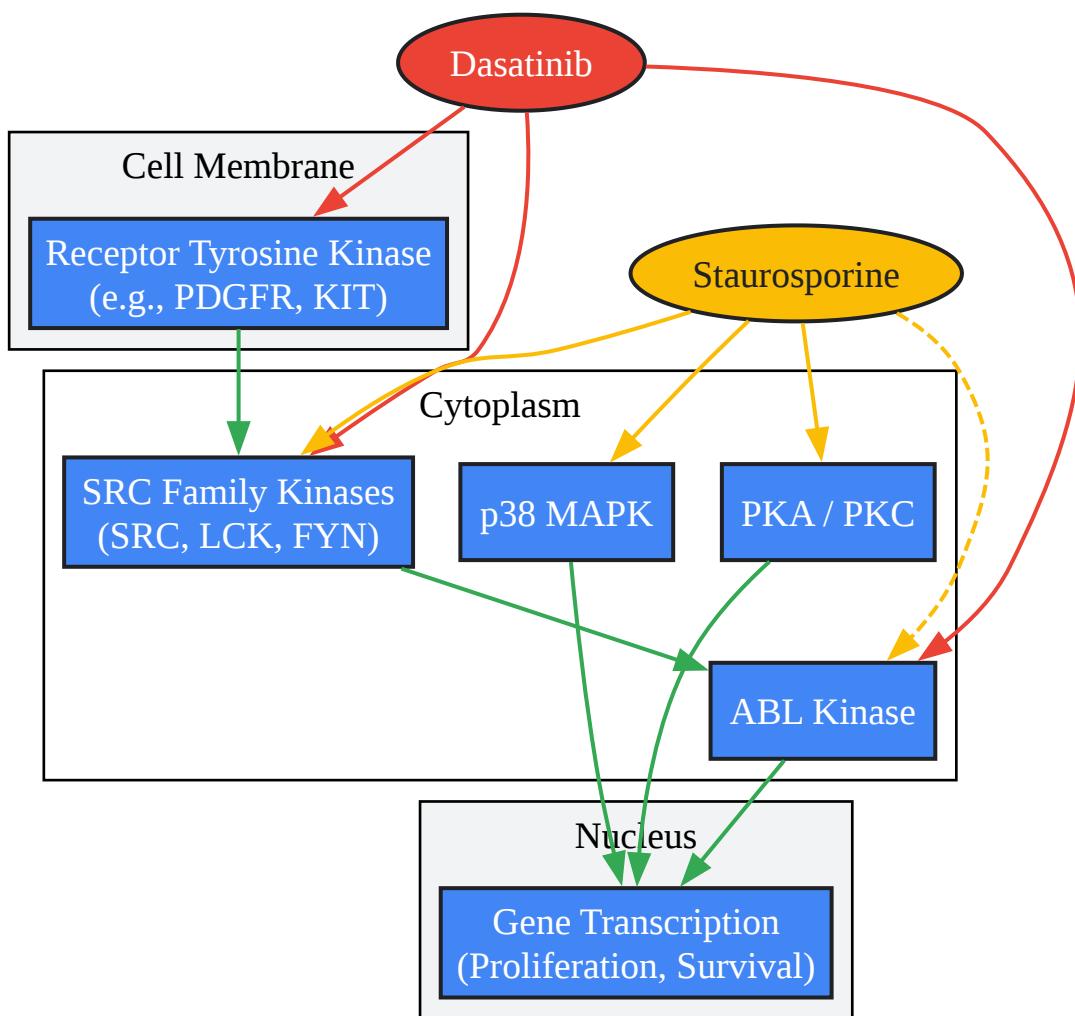
Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Kinase Reaction:
 - Add 5 µL of the kinase solution to each well of the plate.
 - Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
 - Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
 - Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
 - Incubate for 60 minutes at 30°C.
- Signal Detection:
 - Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
 - Incubate for 10 minutes at room temperature.
 - Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control.

Visualizations

Diagrams are essential for visualizing experimental workflows and interpreting complex biological data.





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